Cas no 3031-08-1 (1,3,6-trimethylnaphthalene)
1,3,6-trimethylnaphthalene Chemical and Physical Properties
Names and Identifiers
-
- 1,3,6-trimethylnaphthalene
- AKOS006279702
- Q27291120
- 3031-08-1
- DTXSID00184399
- NS00047082
- Naphthalene, 1,3,6-trimethyl-
- EINECS 221-205-3
- UKN0OLK7RS
- UNII-UKN0OLK7RS
-
- Inchi: 1S/C13H14/c1-9-4-5-13-11(3)6-10(2)8-12(13)7-9/h4-8H,1-3H3
- InChI Key: OHJWSORLJAKJEK-UHFFFAOYSA-N
- SMILES: C12C=CC(C)=CC1=CC(C)=CC=2C
Computed Properties
- Exact Mass: 170.10962
- Monoisotopic Mass: 170.109550447g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 0
- Heavy Atom Count: 13
- Rotatable Bond Count: 0
- Complexity: 173
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.8
- Tautomer Count: nothing
- Topological Polar Surface Area: 0
- Surface Charge: 0
Experimental Properties
- PSA: 0
1,3,6-trimethylnaphthalene Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | T414210-2.5mg |
1,3,6-Trimethylnaphthalene |
3031-08-1 | 2.5mg |
$184.00 | 2023-05-17 | ||
| TRC | T414210-10mg |
1,3,6-Trimethylnaphthalene |
3031-08-1 | 10mg |
$695.00 | 2023-05-17 | ||
| TRC | T414210-25mg |
1,3,6-Trimethylnaphthalene |
3031-08-1 | 25mg |
$1447.00 | 2023-05-17 | ||
| TRC | T414210-50mg |
1,3,6-Trimethylnaphthalene |
3031-08-1 | 50mg |
$ 3000.00 | 2023-09-05 |
1,3,6-trimethylnaphthalene Related Literature
-
Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
-
2. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
-
3. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
-
Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
-
Guiying Zhang,Maosheng Cheng,Yanni Li,Keliang Liu,Lifeng Cai Chem. Commun., 2013,49, 11086-11088
Additional information on 1,3,6-trimethylnaphthalene
1,3,6-Trimethylnaphthalene (CAS No. 3031-08-1): A Comprehensive Overview
1,3,6-Trimethylnaphthalene, also known by its CAS registry number CAS No. 3031-08-1, is a polycyclic aromatic hydrocarbon (PAH) derivative with significant applications in various fields of chemistry and materials science. This compound is characterized by its naphthalene backbone with three methyl groups attached at the 1, 3, and 6 positions. The structure of 1,3,6-trimethylnaphthalene imparts unique electronic and physical properties, making it a subject of interest in both academic and industrial research.
The synthesis of 1,3,6-trimethylnaphthalene typically involves Friedel-Crafts alkylation reactions or other aromatic substitution methods. Recent advancements in catalytic systems have enabled more efficient and selective syntheses of this compound. For instance, researchers have explored the use of solid acid catalysts to enhance the yield and purity of CAS No. 3031-08-1. These developments are particularly relevant for large-scale production in industries such as pharmaceuticals and agrochemicals.
In terms of physical properties, 1,3,6-trimethylnaphthalene exhibits a high melting point due to its rigid molecular structure and strong intermolecular forces. Its solubility in organic solvents makes it suitable for various chemical transformations. Recent studies have also highlighted the compound's potential as a precursor for advanced materials. For example, it has been used in the synthesis of novel carbon-based nanomaterials with applications in energy storage and electronics.
The electronic properties of CAS No. 3031-08-1 are another area of active research. Computational studies have revealed that the methyl substituents influence the compound's conjugation pattern and redox behavior. This makes it a promising candidate for use in organic semiconductors and photovoltaic devices. Furthermore, its ability to undergo further functionalization has opened new avenues for tailored material design.
In the field of pharmacology, 1,3,6-trimethylnaphthalene has shown potential as a lead compound for drug development. Its structural similarity to certain bioactive molecules has led researchers to investigate its role in enzyme inhibition and receptor binding studies. Recent findings suggest that derivatives of this compound may exhibit anti-inflammatory and anticancer activities.
The environmental impact of CAS No. 3031-08-1 is another critical area of study. Researchers are examining its biodegradation pathways and toxicity profiles to assess its safety for industrial use. Understanding these aspects is essential for ensuring sustainable practices in chemical manufacturing.
In conclusion, 1,3,6-trimethylnaphthalene (CAS No. 3031-08-1) is a versatile compound with a wide range of applications across multiple disciplines. Its unique properties continue to drive innovative research efforts aimed at unlocking its full potential in materials science, pharmacology, and beyond.
3031-08-1 (1,3,6-trimethylnaphthalene) Related Products
- 779-02-2(9-Methylanthracene)
- 781-43-1(9,10-Dimethylanthracene)
- 582-16-1(2,7-Dimethylnaphthalene)
- 1576-67-6(3,6-Dimethylphenanthrene)
- 2381-21-7(1-Methylpyrene)
- 483-87-4(1,7-Dimethyl-phenanthrene)
- 1321-94-4(Methylnaphthalene)
- 571-61-9(1,5-Dimethylnaphthalene)
- 28804-88-8(Dimethylnaphthalene, mixture of isomers)
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)